(3-Bromobuta-1,3-dien-1-yl)benzene
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Overview
Description
(3-Bromobuta-1,3-dien-1-yl)benzene is an organic compound with the molecular formula C10H9Br. It is a derivative of butadiene and benzene, where a bromine atom is attached to the butadiene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Bromobuta-1,3-dien-1-yl)benzene can be synthesized through several methods. One common approach involves the reaction between 3-bromo-1,3-butadiene and benzene under acidic conditions. The reaction typically requires a catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3-Bromobuta-1,3-dien-1-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding butadiene derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while substitution with hydroxide can produce phenols .
Scientific Research Applications
(3-Bromobuta-1,3-dien-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its role as an intermediate in drug synthesis.
Industry: It is utilized in the production of agrochemicals, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism by which (3-Bromobuta-1,3-dien-1-yl)benzene exerts its effects involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the butadiene moiety can undergo polymerization or other addition reactions. These interactions can influence the compound’s reactivity and its role in different chemical processes .
Comparison with Similar Compounds
Similar Compounds
(4-Bromobuta-1,3-dien-1-yl)benzene: This isomer differs in the position of the bromine atom on the butadiene moiety.
(3-Chlorobuta-1,3-dien-1-yl)benzene: Similar structure but with a chlorine atom instead of bromine.
(3-Fluorobuta-1,3-dien-1-yl)benzene: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
(3-Bromobuta-1,3-dien-1-yl)benzene is unique due to its specific reactivity patterns and the influence of the bromine atom on its chemical behavior. The position of the bromine atom can significantly affect the compound’s reactivity and the types of reactions it can undergo .
Properties
CAS No. |
489461-62-3 |
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Molecular Formula |
C10H9Br |
Molecular Weight |
209.08 g/mol |
IUPAC Name |
3-bromobuta-1,3-dienylbenzene |
InChI |
InChI=1S/C10H9Br/c1-9(11)7-8-10-5-3-2-4-6-10/h2-8H,1H2 |
InChI Key |
BFEBJDYUPGATQZ-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C=CC1=CC=CC=C1)Br |
Origin of Product |
United States |
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